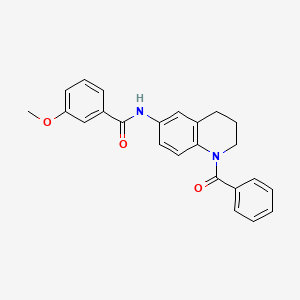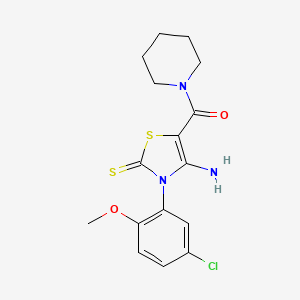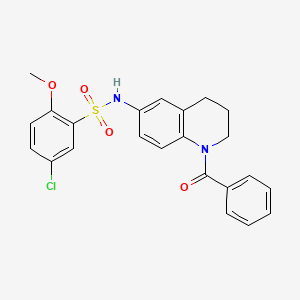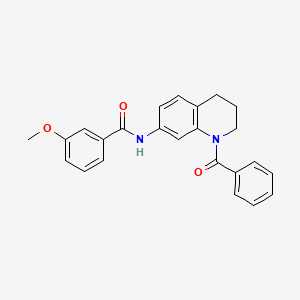
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide (also known as N-BQM) is a synthetic compound derived from the natural alkaloid quinoline. It is a member of the benzamide family and has been studied for its potential therapeutic benefits. N-BQM has been found to have a variety of biochemical and physiological effects, and has been used in scientific research applications.
Aplicaciones Científicas De Investigación
N-BQM has been studied for its potential therapeutic benefits, and has been used in scientific research applications. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, N-BQM has been found to have anti-HIV activity, and has been studied for its potential to treat HIV-related infections.
Mecanismo De Acción
The mechanism of action of N-BQM is not yet fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been found to reduce inflammation and pain, and may also have anti-cancer properties. Additionally, N-BQM has been found to inhibit the enzyme reverse transcriptase, which is involved in the replication of HIV.
Biochemical and Physiological Effects
N-BQM has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been found to have anti-HIV activity, and may have potential for treating HIV-related infections. Additionally, N-BQM has been found to have neuroprotective effects, and may have potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-BQM has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. However, there are also some limitations to consider. N-BQM has not been extensively studied, and its mechanism of action is not yet fully understood. Additionally, there is a lack of information on potential side effects and interactions with other drugs.
Direcciones Futuras
N-BQM has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. Therefore, there are many potential future directions for research. These include further research into the mechanism of action of N-BQM, as well as research into potential therapeutic applications, such as its potential to treat neurodegenerative diseases and HIV-related infections. Additionally, further research into potential side effects and interactions with other drugs is needed. Finally, research into the synthesis of N-BQM derivatives, as well as the development of more efficient and cost-effective synthesis methods, could also be beneficial.
Métodos De Síntesis
N-BQM can be synthesized in a two-step process. The first step involves the reaction of quinoline with benzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields N-benzoyl-1,2,3,4-tetrahydroquinoline (N-BQ). The second step involves the reaction of N-BQ with 3-methoxybenzamide in the presence of an acid such as hydrochloric acid. This reaction yields N-BQM.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(16-21)23(27)25-20-12-13-22-18(15-20)10-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJNCHNMDFWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)
![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561270.png)
![3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561276.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)
![5-fluoro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6561286.png)


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6561323.png)
![6-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561328.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B6561349.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)
